1,4,7,10-Tetraazacyclododecane tetrahydrochloride
CAS No.: 10045-25-7
Cat. No.: VC21219694
Molecular Formula: C8H21ClN4
Molecular Weight: 208.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10045-25-7 |
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Molecular Formula | C8H21ClN4 |
Molecular Weight | 208.73 g/mol |
IUPAC Name | 1,4,7,10-tetrazacyclododecane;hydrochloride |
Standard InChI | InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
Standard InChI Key | FCBMQXSGMDFCSC-UHFFFAOYSA-N |
SMILES | C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |
Canonical SMILES | C1CNCCNCCNCCN1.Cl |
Chemical Identification and Nomenclature
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is identified by the CAS number 10045-25-7 and is known by several synonyms in scientific literature . The compound is the hydrochloride salt of cyclen (1,4,7,10-tetraazacyclododecane), a macrocyclic tetraamine that serves as a fundamental building block in coordination chemistry.
The compound is recognized by various synonyms including:
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Cyclen tetrahydrochloride
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Cyclen-4HCl
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Tetraaza-12-crown-4 tetrahydrochloride
Physical and Chemical Properties
1,4,7,10-Tetraazacyclododecane tetrahydrochloride possesses distinct physical and chemical properties that contribute to its functionality in various applications. Its definitive characteristics are summarized in the following table:
The compound exhibits crystallographic properties with an orthorhombic crystal structure. Its cations display a characteristic crystallographic two-fold rotation symmetry and[3333] quadrangular conformation, with protonated nitrogen atoms positioned at the corners .
Structural Characteristics
1,4,7,10-Tetraazacyclododecane tetrahydrochloride features a macrocyclic structure with four nitrogen atoms arranged in a 12-membered ring. The tetrahydrochloride form has each nitrogen atom protonated, with associated chloride counterions. This structural arrangement provides the compound with its distinctive chelating capabilities, allowing it to form stable complexes with various metal ions .
The crystal structure of 1,4,7,10-tetraazacyclododecane tetrahydrochloride has been studied by Reibenspies and Anderson, as documented in Acta Crystallographica in 1990 . The protonated nitrogen atoms at the corner positions of the molecule contribute significantly to its chemical behavior and applications in coordination chemistry.
Synthesis Methods
Several methods have been developed for the synthesis of 1,4,7,10-tetraazacyclododecane tetrahydrochloride, with variations in approach depending on scale and application requirements.
Industrial Synthesis
The classical Richman-Atkins synthesis is the predominant industrial method for producing 1,4,7,10-tetraazacyclododecane, which is subsequently converted to the tetrahydrochloride salt . This established process has been refined over decades of industrial application.
Alternative Synthesis Routes
A patent (WO2000053588A1) describes an alternative process for preparing 1,4,7,10-tetraazacyclododecane, involving the use of intermediate compounds such as decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene . This method offers advantages for industrial-scale production:
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The synthesis begins with crude triethylenetetramine (TETA)
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The process involves cyclization reactions with specific intermediates
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The final product is purified as the tetrachloride salt
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The method allows for recovery of compound from crystallization mother liquors
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Conversion between the free base and tetrachloride forms can be carried out quantitatively
Another reported synthesis approach uses perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-fg]acenaphthylene as a key precursor . Additionally, cyclen can be synthesized from butanedione-protected linear tetramines, providing yet another synthetic pathway to this valuable compound .
Applications in Research and Industry
The versatility of 1,4,7,10-tetraazacyclododecane tetrahydrochloride is demonstrated through its diverse applications across multiple scientific disciplines and industrial sectors.
Coordination Chemistry
The compound serves as an excellent ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property makes it valuable for researchers studying metal-organic frameworks and catalysis . The tetraaza macrocyclic structure provides four nitrogen donor atoms that can coordinate to metal centers in specific geometric arrangements.
Biomedical Applications
One of the most significant applications of 1,4,7,10-tetraazacyclododecane tetrahydrochloride is in biomedical research and medical diagnostics:
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It is a precursor for synthesizing chelating agents that form stable complexes with paramagnetic metal ions, particularly gadolinium
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These complexes are utilized in medical diagnostic applications through Nuclear Magnetic Resonance techniques
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The chelation significantly reduces the toxicity of free metal ions, making them suitable for in vivo applications
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The compound has potential applications in drug delivery systems, particularly for targeted cancer therapies
Research has explored the use of derivatives in receptor targeting, as evidenced by studies comparing bombesin-based antagonists and agonists for targeting the gastrin-releasing peptide receptor (GRPR) .
Analytical Chemistry
In analytical chemistry, 1,4,7,10-tetraazacyclododecane tetrahydrochloride and its derivatives are employed in methods to detect and quantify metal ions in environmental samples. This application provides reliable approaches for monitoring pollution levels and environmental contamination .
Material Science
The compound contributes to the development of advanced materials such as:
The unique structural properties of 1,4,7,10-tetraazacyclododecane tetrahydrochloride enhance the performance of these materials in various applications.
Synthetic Chemistry
The compound is utilized in the synthesis of more complex macrocyclic systems, including:
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1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methyleneethylphosphinic acid), a macrocyclic polyaza polyphosphinate ligand
These synthetic applications extend the utility of the compound in developing novel materials with specific functional properties.
The compound is available from chemical suppliers including Sigma-Aldrich, Thermo Scientific Chemicals (formerly part of the Alfa Aesar portfolio), and specialized chemical retailers .
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